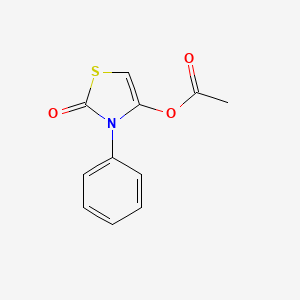
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the reaction of a thioamide with an α-haloketone. One common method is the cyclization of 2-bromo-1-phenylethanone with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with the addition of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazoles.
Scientific Research Applications
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl acetate: Known for its diverse biological activities.
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl propionate: Similar structure but with a propionate group, showing different pharmacokinetic properties.
2-Oxo-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl butyrate: Another analog with a butyrate group, potentially exhibiting varied biological activities.
Uniqueness
This compound stands out due to its specific combination of a thiazole ring and an acetate group, which may confer unique biological properties and reactivity compared to its analogs
Properties
CAS No. |
62581-02-6 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
(2-oxo-3-phenyl-1,3-thiazol-4-yl) acetate |
InChI |
InChI=1S/C11H9NO3S/c1-8(13)15-10-7-16-11(14)12(10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
AZFNEWBGWYOQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CSC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















